2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its incorporation of both a trifluoromethyl group and a chloro-substituted phenyl ring, which contribute to its unique chemical properties and reactivity. It is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the compound’s potency .
Pharmacokinetics
The trifluoromethyl group (-cf3) is known to influence the lipophilicity of compounds, which can impact their pharmacokinetic properties .
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with enhanced drug potency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the electronegativity, size, electrostatic interactions, and lipophilicity of the trifluoromethyl group (-CF3) can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Preparation Methods
The synthesis of 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with boron reagents. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent to form the dioxaborolane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom acts as a Lewis acid.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different organoboron derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the synthesis of complex organic molecules, which are precursors to various industrial chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Phenylboronic Acid: Lacks the trifluoromethyl and chloro substituents, making it less reactive in certain cross-coupling reactions.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar in structure but does not contain the dioxaborolane ring, affecting its stability and reactivity.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the chloro substituent, resulting in different electronic properties.
The unique combination of the trifluoromethyl, chloro, and dioxaborolane moieties in this compound enhances its reactivity and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGZRBNPCAJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137609 | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1165935-85-2 | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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